1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea
Description
1-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-ethylurea is a heterocyclic urea derivative featuring a benzodiazolylphenyl core linked to an ethylurea group. The ethylurea substituent introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets. This compound is of interest in drug discovery for its structural versatility, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-17-16(21)18-12-9-7-11(8-10-12)15-19-13-5-3-4-6-14(13)20-15/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRYSARMRPZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-(1H-benzo[d]imidazol-2-yl)aniline and ethyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation and Purification: The product is isolated by filtration or extraction and purified using recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Hydrolysis: Hydrolysis of the urea moiety can be achieved using acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its benzimidazole core is known to interact with various biological targets, making it a valuable scaffold for drug design.
Material Science: The compound is explored for its optoelectronic properties, including its use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable complexes with metals makes it useful in the development of advanced materials.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as protein kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. The benzimidazole core interacts with the active sites of these enzymes, leading to the inhibition of their activity and subsequent therapeutic effects.
In material science, the compound’s optoelectronic properties are attributed to its ability to absorb and emit light efficiently. The presence of the benzimidazole ring enhances its electronic properties, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea is C15H16N4O. The structure features a benzodiazole moiety which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to benzodiazoles. For instance, derivatives of benzodiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. Research indicates that such compounds can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzodiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis induction |
| Compound B | MCF-7 | 3.8 | Cell cycle arrest |
| 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea | A549 | TBD | TBD |
Antimicrobial Activity
Benzodiazole derivatives have also been investigated for their antimicrobial properties. Studies have reported varying degrees of activity against bacterial strains and fungi, suggesting that modifications in the benzodiazole structure can enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 8 µg/mL |
| 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea | TBD | TBD |
The biological activity of 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Receptor Modulation : Some derivatives act as modulators of specific receptors, influencing cellular signaling pathways.
- DNA Interaction : The ability to intercalate into DNA or bind to DNA-related proteins has been noted, leading to disruption in replication and transcription processes.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of benzodiazole derivatives, including 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea. The results indicated a promising cytotoxic effect on A549 lung cancer cells with an IC50 value that warranted further exploration in vivo.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against resistant strains of bacteria. The findings suggested that modifications in the side chains significantly enhanced the antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
